Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes both ethoxy and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate typically involves a multi-step process. One common method includes the esterification of 3-ethoxy-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-ethoxy-4-hydroxybenzaldehyde or 3-ethoxy-4-hydroxybenzoic acid.
Reduction: Formation of 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxy groups.
Medicine: Studied for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding, which can influence the compound’s binding to enzymes or receptors. The ethoxy group can also affect the compound’s lipophilicity, impacting its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 3-Ethoxy-4-hydroxyphenylacetonitrile
- Methyl 2-{[(3-ethoxy-4-hydroxyphenyl)methyl]amino}acetate
Uniqueness
Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and hydroxy groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C11H14O5 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H14O5/c1-3-16-9-6-7(4-5-8(9)12)10(13)11(14)15-2/h4-6,10,12-13H,3H2,1-2H3 |
InChI Key |
CWDORNGMDCHWOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)OC)O)O |
Origin of Product |
United States |
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